2,2'-Dichloro-4,4'-bipyridine

Descripción general

Descripción

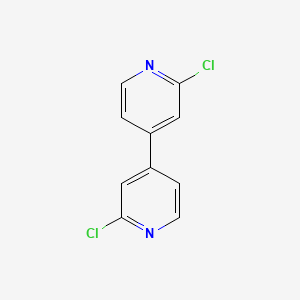

2,2’-Dichloro-4,4’-bipyridine is an organic compound with the molecular formula C10H6Cl2N2. It is a derivative of bipyridine, where two chlorine atoms are substituted at the 2 and 2’ positions of the bipyridine structure. This compound is known for its role as a ligand in coordination chemistry and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dichloro-4,4’-bipyridine typically involves the coupling of chlorinated pyridine derivatives. One common method is the Ullmann coupling reaction, where 2-chloropyridine is reacted in the presence of a copper catalyst to form the bipyridine structure. The reaction conditions often include high temperatures and inert atmospheres to facilitate the coupling process.

Industrial Production Methods

In industrial settings, the production of 2,2’-Dichloro-4,4’-bipyridine may involve large-scale Ullmann coupling reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2,2’-Dichloro-4,4’-bipyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coordination Reactions: As a ligand, it can form coordination complexes with metal ions, which are useful in catalysis and material science.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atoms with other groups.

Coordination Chemistry: Metal salts like palladium chloride or platinum chloride are commonly used to form coordination complexes with 2,2’-Dichloro-4,4’-bipyridine.

Major Products

Substituted Bipyridines: Products where the chlorine atoms are replaced with other functional groups.

Metal Complexes: Coordination compounds that have applications in catalysis and material science.

Aplicaciones Científicas De Investigación

Coordination Chemistry

DCBP is extensively used as a ligand to form metal complexes. These complexes have applications in catalysis and material science. For example, DCBP can coordinate with metal ions such as platinum or palladium to create catalysts that facilitate various chemical reactions .

| Application Area | Description |

|---|---|

| Catalysis | Formation of metal complexes that act as catalysts in organic reactions. |

| Material Science | Used in the development of advanced materials due to its ability to form stable complexes with metals. |

Biological Applications

Research has indicated that DCBP may exhibit cytotoxic effects against cancer cells. It can bind to biological amines, potentially activating them by displacing chloride ions. This property is being explored for therapeutic applications in oncology .

Medicinal Chemistry

DCBP's ability to form stable complexes with metal ions makes it a candidate for drug development. Studies are ongoing to evaluate its efficacy and safety in therapeutic contexts, particularly in targeting specific cellular mechanisms involved in disease processes .

Nanotechnology and Material Fabrication

In nanotechnology, DCBP is utilized as a linker in self-assembled monolayers and metallo-organic frameworks (MOFs). Its structural properties enable the formation of two-dimensional (2D) nanopatterns on surfaces, which are crucial for developing nanoscale devices .

Case Study 1: Metal Complexes for Catalysis

A study demonstrated the synthesis of a platinum complex using DCBP as a ligand. The resulting complex exhibited enhanced catalytic activity in hydrogenation reactions compared to other ligands. This highlights DCBP's potential in improving reaction efficiencies in industrial applications .

Case Study 2: Cytotoxicity Against Cancer Cells

Research conducted on the cytotoxic effects of DCBP on various cancer cell lines showed promising results. The compound was able to induce apoptosis in cancer cells at specific concentrations, suggesting its potential as a chemotherapeutic agent .

Case Study 3: Self-Assembly on Graphite Surfaces

In another study, DCBP was employed to create organized 2D patterns on graphite surfaces through self-assembly techniques. The structural integrity and stability of these patterns were analyzed using scanning tunneling microscopy (STM), demonstrating the compound's utility in nanofabrication .

Mecanismo De Acción

The mechanism of action of 2,2’-Dichloro-4,4’-bipyridine involves its role as a ligand in coordination chemistry. It binds to metal ions through its nitrogen atoms, forming stable coordination complexes. These complexes can then participate in various catalytic processes, facilitating chemical reactions. In biological systems, its cytotoxic effects are attributed to its ability to bind to amines and activate them by displacing chloride ions, leading to cellular damage.

Comparación Con Compuestos Similares

Similar Compounds

2,2’-Bipyridine: A parent compound without chlorine substitutions, widely used as a ligand in coordination chemistry.

4,4’-Bipyridine: Another isomer with different substitution patterns, also used in coordination chemistry and material science.

2,2’-Dichloro-2,2’-bipyridine: A similar compound with chlorine substitutions at different positions.

Uniqueness

2,2’-Dichloro-4,4’-bipyridine is unique due to its specific substitution pattern, which affects its chemical reactivity and coordination properties. The presence of chlorine atoms at the 2 and 2’ positions enhances its ability to form stable coordination complexes with metal ions, making it particularly useful in catalysis and material science.

Actividad Biológica

2,2'-Dichloro-4,4'-bipyridine (DCPB) is an organic compound with significant biological activity that has been the subject of various research studies. This compound, with the molecular formula , exhibits potential in areas such as anticancer therapy, antimicrobial properties, and coordination chemistry. This article aims to provide a comprehensive overview of its biological activities, supported by data tables and relevant case studies.

- Molecular Weight : 225.074 g/mol

- Structure : The compound features two chlorine atoms attached to the bipyridine structure, which influences its reactivity and biological interactions.

The biological activity of DCPB is primarily attributed to its ability to form coordination complexes with metal ions. These complexes can exhibit enhanced reactivity and specificity towards biological targets. For instance, when coordinated with ruthenium(II), DCPB shows increased cytotoxicity against cancer cells due to its interaction with cellular components like DNA and proteins .

Anticancer Activity

Recent studies have highlighted the anticancer potential of DCPB and its metal complexes:

- Cytotoxicity Studies : DCPB complexes demonstrated selective cytotoxicity against various cancer cell lines, including HCT-15 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer). The selectivity was assessed using the Sulforhodamine B (SRB) assay, which indicated that these complexes were significantly more toxic to cancer cells than to normal cells like NIH 3T3 .

Table 1: Cytotoxic Activity of DCPB Complexes

| Complex | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| [RuCl2(DCPB)(S-DMSO)2] | HCT-15 | 5.0 | 10 |

| [RuCl2(DCPB)(S-DMSO)2] | HeLa | 6.5 | 8 |

| [RuCl2(DCPB)(S-DMSO)2] | MCF7 | 7.0 | 9 |

Antimicrobial Activity

DCPB also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that DCPB coordination polymers possess significant antibacterial activity, particularly against multi-drug resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum bactericidal concentration (MBC) was found to be greater than 50 µg/mL for several tested strains .

Table 2: Antimicrobial Efficacy of DCPB Complexes

| Microorganism | MBC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | >50 | Moderate |

| Klebsiella pneumoniae | >50 | Moderate |

| Candida albicans | >4 | High |

Coordination Chemistry

DCPB's coordination chemistry allows it to form stable complexes with various metal ions. The resulting metal-DCPB complexes have been studied for their reactivity and potential applications in drug design.

- Bioorthogonal Reactions : Recent research has explored the use of DCPB in bioorthogonal reactions for prodrug activation, demonstrating its utility in targeted cancer therapies. For example, DCPB was involved in the reduction of aromatic nitro compounds, leading to the release of active drug forms within cancer cells .

Case Studies

- Ruthenium Complexes : A study investigated the synthesis and biological evaluation of ruthenium(II) complexes containing DCPB. These complexes showed promising results in terms of DNA binding affinity and antioxidant activity, highlighting their potential as anticancer agents .

- Antibiofilm Activity : Another study focused on the antibiofilm properties of DCPB coordination polymers against pathogenic yeasts. The results indicated significant inhibition of biofilm formation at concentrations as low as 2 µg/mL, outperforming many conventional antibiotics .

Propiedades

IUPAC Name |

2-chloro-4-(2-chloropyridin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-5-7(1-3-13-9)8-2-4-14-10(12)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSELKNWXBOXHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=CC(=NC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409132 | |

| Record name | 2,2'-dichloro-4,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53344-74-4 | |

| Record name | 2,2′-Dichloro-4,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53344-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-dichloro-4,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.